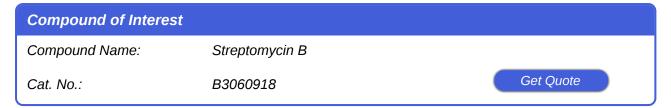


# A Technical Guide to Streptomycin B: Molecular Characteristics, Isolation, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Streptomycin B**, also known as mannosidostreptomycin. It details the molecule's fundamental chemical properties, outlines experimental procedures for its isolation and characterization, and visually represents its biosynthetic and mechanistic pathways.

### **Core Molecular Data**

**Streptomycin B** is a notable variant within the streptomycin family of aminoglycoside antibiotics. Its key quantitative data are summarized below for clear reference and comparison.

Property	Value
Molecular Formula	C27H49N7O17
Molecular Weight	743.71 g/mol
Percent Composition	C: 43.60%, H: 6.64%, N: 13.18%, O: 36.57%
CAS Registry Number	128-45-0

## **Experimental Protocols**

The following sections provide detailed methodologies for key experiments related to the isolation and structural elucidation of **Streptomycin B**. These protocols are synthesized from



established methods for the analysis of streptomycin and related compounds produced by Streptomyces species.

## **Isolation of Streptomycin B from Fermentation Broth**

This protocol describes the general procedure for extracting and purifying **Streptomycin B** from a culture of a producing Streptomyces strain.

#### a. Fermentation:

- Inoculate a suitable production medium (e.g., soybean-glucose broth) with a high-yielding strain of a Streptomycin B-producing Streptomyces species.
- Incubate the culture under optimal conditions of temperature (25-30°C), pH (7.0-8.0), and aeration for 5-7 days to achieve significant antibiotic production.

#### b. Mycelial Separation:

- Following fermentation, separate the mycelial biomass from the fermentation broth by filtration or centrifugation. The supernatant contains the dissolved **Streptomycin B**.
- c. Cation Exchange Chromatography:
- Pass the clarified fermentation broth through a column packed with a cation exchange resin to adsorb the basic Streptomycin B.
- Wash the column with deionized water to remove unbound impurities.
- Elute the bound Streptomycin B from the resin using a dilute acid, such as hydrochloric acid.

#### d. Precipitation and Purification:

- Concentrate the eluate under vacuum.
- Dissolve the concentrated residue in methanol and filter to remove any insoluble material.
- Add acetone to the methanol solution to precipitate the Streptomycin B.



 Collect the precipitate by filtration, wash with acetone, and dry to yield the purified compound.

## Structural Elucidation of Streptomycin B

The following spectroscopic and spectrometric techniques are crucial for confirming the identity and structure of the isolated **Streptomycin B**.

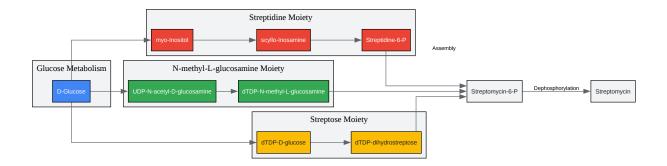
- a. High-Performance Liquid Chromatography (HPLC):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Detection: UV detection at an appropriate wavelength.
- Procedure: Dissolve the purified Streptomycin B in the mobile phase and inject it into the HPLC system. The retention time is compared with a known standard of Streptomycin B for identification.
- b. Mass Spectrometry (MS):
- Technique: Electrospray ionization mass spectrometry (ESI-MS).
- Procedure: Introduce a solution of the purified compound into the mass spectrometer. The
  resulting mass spectrum will show a molecular ion peak corresponding to the molecular
  weight of Streptomycin B (743.71 g/mol), confirming its mass.
- c. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Solvent: Deuterated water (D2O) or dimethyl sulfoxide (DMSO-d6).
- Experiments:
  - 1H NMR: Provides information about the number and types of protons in the molecule.
  - 13C NMR: Reveals the number and types of carbon atoms.



- 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure of Streptomycin B, including the stereochemistry of the glycosidic linkages.
- d. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Procedure: Analyze a sample of the purified compound to identify characteristic functional groups. The FTIR spectrum of **Streptomycin B** will show characteristic absorption bands for hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, consistent with its chemical structure.

## **Signaling and Biosynthetic Pathways**

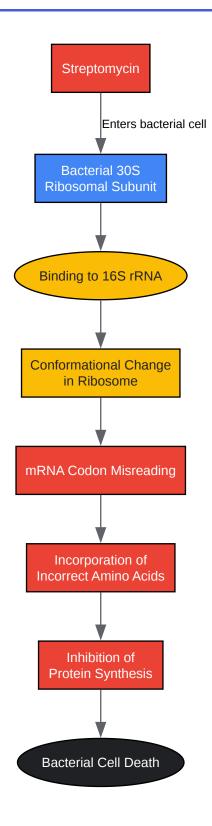
The following diagrams, generated using the DOT language, illustrate the biosynthesis of streptomycin and its mechanism of action at the bacterial ribosome.



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Caption: Biosynthesis pathway of Streptomycin from D-glucose.





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Caption: Mechanism of action of Streptomycin on the bacterial ribosome.



 To cite this document: BenchChem. [A Technical Guide to Streptomycin B: Molecular Characteristics, Isolation, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060918#molecular-formula-and-weight-of-streptomycin-b]

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